3-(4-Ethoxyphenoxy)pyrrolidine
Overview
Description
3-(4-Ethoxyphenoxy)pyrrolidine is an organic compound with the molecular formula C12H17NO2 It is characterized by a pyrrolidine ring substituted with a 4-ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenoxy)pyrrolidine typically involves the reaction of 4-ethoxyphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-ethoxyphenol, followed by nucleophilic substitution with pyrrolidine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxyphenoxy)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the ethoxy group, forming simpler derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler pyrrolidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Ethoxyphenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Phenoxy)pyrrolidine: Lacks the ethoxy group, making it less polar.
3-(4-Chlorophenoxy)pyrrolidine: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness: 3-(4-Ethoxyphenoxy)pyrrolidine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research applications, distinguishing it from its similar counterparts .
Properties
IUPAC Name |
3-(4-ethoxyphenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-10-3-5-11(6-4-10)15-12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAXXXXGWNMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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